4-APB (hydrochloride)
Overview
Description
4-APB (hydrochloride) is an analytical reference standard categorized as a benzofuran . It is a potential metabolite of 4-MAPB and 4-EAPB based on the published metabolism of 5-MAPB .
Molecular Structure Analysis
The molecular formula of 4-APB (hydrochloride) is C11H13NO • HCl . The InChI code is InChI=1S/C11H13NO.ClH/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11;/h2-6,8H,7,12H2,1H3;1H .Physical And Chemical Properties Analysis
4-APB (hydrochloride) is a crystalline solid . It has a formula weight of 211.7 . It is soluble in DMF, DMSO, Ethanol, and Methanol .Scientific Research Applications
Identification and Analysis
4-APB hydrochloride, as part of the broader group of APB isomers, has been identified in products purchased from online vendors of 'research chemicals'. It has been synthesized along with other isomers for analytical purposes. The identification and analysis of 4-APB in these products were confirmed using various methods such as gas chromatography, liquid chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy (Stańczuk et al., 2013).
Biochemical and Biomedical Research
4-APB hydrochloride has relevance in biochemical and biomedical research. For example, it's been included in the study of cyclic analogues of 2-amino-4-phosphonobutyric acid (APB) and their effects on hippocampal excitatory transmission. These studies involve complex syntheses and analyses to understand the biological activities and interactions of these compounds (Crooks et al., 1986).
Environmental Applications
4-APB hydrochloride and related compounds have been studied in environmental contexts, such as wastewater treatment. Anoxygenic photosynthetic bacteria (APB) have been explored for high-efficiency and energy-saving technology in wastewater management. Research in this field focuses on the optimization of conditions for maximizing the treatment efficiency (Qi et al., 2017).
Material Science
In material science, 4-APB hydrochloride has been investigated for its potential in creating new materials with specific properties. For instance, the preparation of monomers and polymers with 4-APB derivatives and their spectral, thermal, and antimicrobial properties have been studied. Such research contributes to the development of materials with targeted functionalities (Chauhan, 2013).
Neuroscientific Research
In neuroscience, 4-APB hydrochloride is used to study its effects on neural pathways and receptors. For example, the impact of 2-amino-4-phosphonobutyrate (APB), closely related to 4-APB, on retinal ganglion cells and neurotransmission has been examined, providing insights into the functioning of visual pathways (Chiba & Saito, 1994).
Safety and Hazards
Mechanism of Action
Target of Action
4-APB (hydrochloride) is an analytical reference standard categorized as a benzofuran . It is a positional isomer of the designer drug 6-APB It is expected to have psychoactive effects similar to 6-apb .
Mode of Action
It is known that 4-apb is a potential metabolite of 4-mapb and 4-eapb based on the published metabolism of 5-mapb
Biochemical Pathways
It is known that 4-apb is a potential metabolite of 4-mapb and 4-eapb, based on the published metabolism of 5-mapb
Result of Action
It is expected to have psychoactive effects similar to 6-apb .
properties
IUPAC Name |
1-(1-benzofuran-4-yl)propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11;/h2-6,8H,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVJCFICRFPUFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C=COC2=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901344557 | |
Record name | 4-APB Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
286834-82-0 | |
Record name | 4-Apb (hydrochloride) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-APB Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-APB (HYDROCHLORIDE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7BGN9M2JT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.